molecular formula C15H21NO5S B5783867 Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate

Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate

Cat. No.: B5783867
M. Wt: 327.4 g/mol
InChI Key: FORIDRVYARBSNT-UHFFFAOYSA-N
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Description

Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate is a chemical compound that belongs to the class of phenoxy acetates It is characterized by the presence of an azepane ring, a sulfonyl group, and a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate typically involves the reaction of 4-(azepan-1-ylsulfonyl)phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy acetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the phenoxy moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **Methyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]amino]acetate
  • **Methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate

Uniqueness

Methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate is unique due to the presence of the phenoxy moiety, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different substituents or functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

methyl 2-[4-(azepan-1-ylsulfonyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-20-15(17)12-21-13-6-8-14(9-7-13)22(18,19)16-10-4-2-3-5-11-16/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORIDRVYARBSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811313
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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